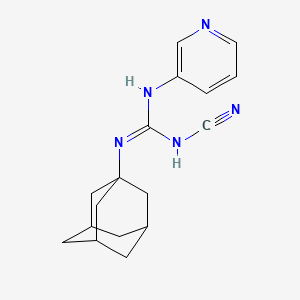
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, an adamantyl moiety, a cyano group, and a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach utilizes lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine and pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted products.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- involves its interaction with molecular targets through its guanidine and pyridyl groups. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl moiety with various functional groups.
Pyridyl derivatives: Compounds containing the pyridyl group with different substituents.
Uniqueness
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development .
Eigenschaften
CAS-Nummer |
67026-37-3 |
|---|---|
Molekularformel |
C17H21N5 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-(1-adamantyl)-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H21N5/c18-11-20-16(21-15-2-1-3-19-10-15)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9H2,(H2,20,21,22) |
InChI-Schlüssel |
DEVSHLQEUXZEJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(NC#N)NC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
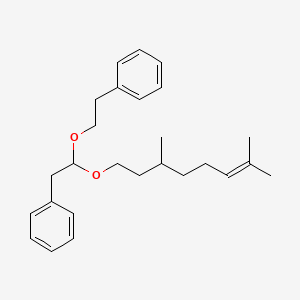
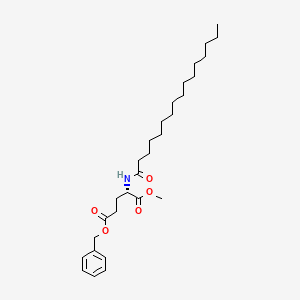

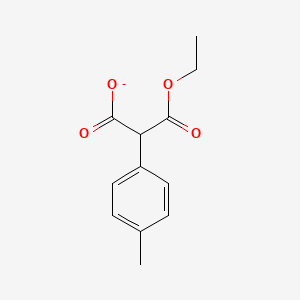
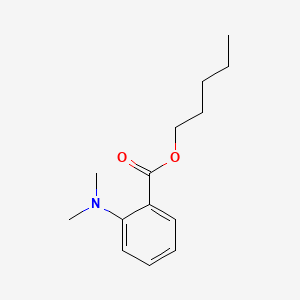
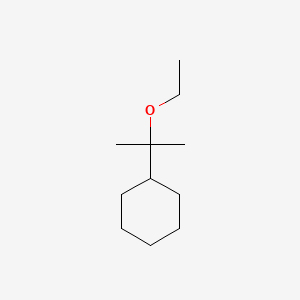
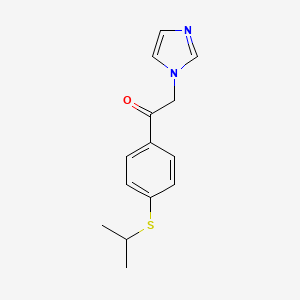
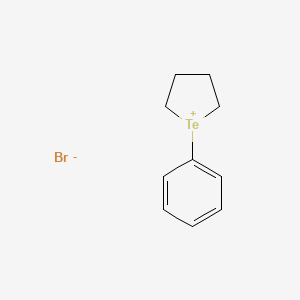
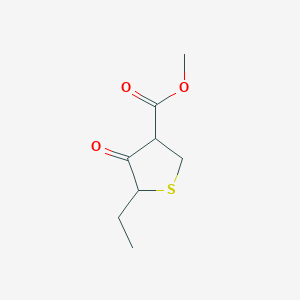
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
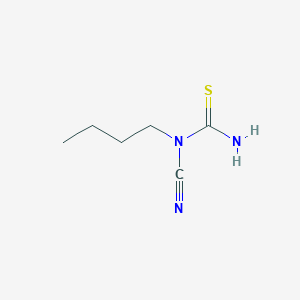
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
